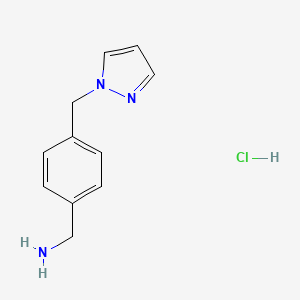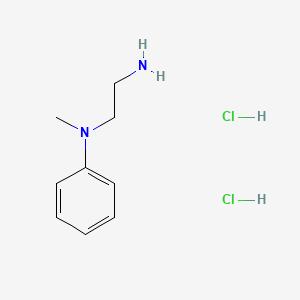
5-Bromo-2-(pyrrolidin-1-yl)pyridine
概要
説明
5-Bromo-2-(pyrrolidin-1-yl)pyridine is a compound that belongs to the class of organic compounds known as heterocycles. The presence of a pyridine ring substituted with a bromine atom and a pyrrolidine ring indicates that this compound could serve as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a method for synthesizing 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks through Fischer indole cyclization has been developed, which could potentially be adapted for the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)pyridine . Additionally, the enantioselective synthesis of a closely related compound, (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, has been achieved using intramolecular hydroboration–cycloalkylation, which might offer insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related bromo-substituted pyridines has been studied using single-crystal X-ray diffraction, which provides detailed information about the geometry of these compounds in the solid state . Density functional theory (DFT) calculations have been employed to predict the optimized geometric structures of similar compounds, which could be relevant for understanding the molecular structure of 5-Bromo-2-(pyrrolidin-1-yl)pyridine .
Chemical Reactions Analysis
The reactivity of bromo-substituted pyridines has been explored in various chemical reactions. For example, carbon-carbon coupling reactions have been used to synthesize novel pyridine derivatives . The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under different conditions has been reported, which could be relevant for the functionalization of 5-Bromo-2-(pyrrolidin-1-yl)pyridine .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted pyridines have been characterized using various spectroscopic techniques, including FT-IR and NMR spectroscopy . Computational studies, such as DFT and time-dependent DFT (TD-DFT), have been used to calculate vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties, which can provide insights into the properties of 5-Bromo-2-(pyrrolidin-1-yl)pyridine . Additionally, the antimicrobial activities of similar compounds have been tested, suggesting potential biological applications .
科学的研究の応用
Spectroscopic and Computational Studies
5-Bromo-2-(trifluoromethyl)pyridine, a related compound, has been characterized spectroscopically and computationally. Spectroscopic methods like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) have been used for its characterization. Density Functional Theory (DFT) was employed for geometric structure optimization and vibrational frequency calculations. This compound exhibits interesting non-linear optical (NLO) properties, as well as antimicrobial activities determined by minimal inhibitory concentration methods (Vural & Kara, 2017).
Synthesis and Biological Activities
Novel 4-Pyrrolidin-3-cyanopyridine derivatives, which include 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Suzuki Cross-Coupling Reactions
A study on palladium-catalyzed Suzuki cross-coupling reactions involving 5-bromo-2-methylpyridin-3-amine, closely related to 5-Bromo-2-(pyrrolidin-1-yl)pyridine, led to the synthesis of novel pyridine derivatives. These compounds exhibited potential as chiral dopants for liquid crystals and showed interesting biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Photophysical Investigations
Iridium tetrazolate complexes with ligands like 5-bromo-2-(1 H-tetrazol-5-yl)pyridine have been synthesized and characterized. These complexes exhibited a range of emission properties due to the nature of the ancillary tetrazolate ligand, which is significant for applications in organic light-emitting devices and biological labeling (Stagni et al., 2008).
Antimicrobial and Antituberculosis Activity
Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine have been synthesized and evaluated for their bacteriostatic and antituberculosis activities. Some derivatives showed significant activity, suggesting their potential as antimicrobial agents (Miszke et al., 2008).
Safety and Hazards
Safety information for 5-Bromo-2-(pyrrolidin-1-yl)pyridine indicates that it may be harmful by inhalation, in contact with skin, and if swallowed . It is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVCTGBLQDZPFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585969 | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyrrolidin-1-yl)pyridine | |
CAS RN |
210963-93-2 | |
| Record name | 5-Bromo-2-(1-pyrrolidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210963-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(pyrrolidin-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1285943.png)

![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)



![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)




